molecular formula C7H3BrFNO3 B6314438 2-Bromo-3-fluoro-6-nitro-benzaldehyde CAS No. 1805502-03-7

2-Bromo-3-fluoro-6-nitro-benzaldehyde

Cat. No. B6314438
CAS RN: 1805502-03-7
M. Wt: 248.01 g/mol
InChI Key: OBIRIJLZQIKOAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-fluoro-6-nitro-benzaldehyde (2BFNB) is a chemical compound with a wide range of applications and scientific research uses. It is a colorless solid that is insoluble in water, and it has a strong, pungent odor. 2BFNB is widely used in organic synthesis and for the preparation of a variety of compounds. It is also used in the production of pharmaceuticals, dyes, and other compounds.

Scientific Research Applications

2-Bromo-3-fluoro-6-nitro-benzaldehyde is widely used in scientific research for a variety of applications. It is used as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, and as a catalyst in certain reactions. It is also used in the preparation of pharmaceuticals, dyes, and other compounds. In addition, this compound is used as a fluorescent probe for the detection of certain proteins and for the study of enzyme kinetics.

Mechanism of Action

2-Bromo-3-fluoro-6-nitro-benzaldehyde is a strong acid, and it is believed to act by protonating the substrate, thus increasing its reactivity. This protonation is thought to be the primary mechanism of action for this compound. In addition, this compound may also act as a Lewis acid, forming complexes with substrates and catalyzing certain reactions.
Biochemical and Physiological Effects
This compound is believed to be non-toxic and non-carcinogenic. However, it is known to be an irritant, and exposure to this compound can cause skin, eye, and respiratory irritation. In addition, this compound can cause a decrease in blood pressure and an increase in heart rate.

Advantages and Limitations for Lab Experiments

2-Bromo-3-fluoro-6-nitro-benzaldehyde is a useful reagent for organic synthesis and for the preparation of a variety of compounds. It is relatively stable and can be stored for extended periods of time. However, it is also a strong acid and can cause skin, eye, and respiratory irritation. Therefore, it should be handled with care and used in a well-ventilated area.

Future Directions

The use of 2-Bromo-3-fluoro-6-nitro-benzaldehyde in scientific research is increasing, and there are a number of potential future directions for its use. These include its use as a fluorescent probe for the detection of proteins, its use in the study of enzyme kinetics, and its use as a catalyst in certain reactions. In addition, its use in the synthesis of pharmaceuticals, dyes, and other compounds is likely to increase in the future. Furthermore, research into the biochemical and physiological effects of this compound is ongoing, and further studies are needed to better understand its potential toxicity and carcinogenicity.

Synthesis Methods

2-Bromo-3-fluoro-6-nitro-benzaldehyde is synthesized through a two-step process. In the first step, a bromo-fluoro-nitrobenzene is prepared by the reaction of bromo-fluoro-nitrobenzene with sodium hydroxide. In the second step, the bromo-fluoro-nitrobenzene is reacted with an aldehyde to form this compound. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.

properties

IUPAC Name

2-bromo-3-fluoro-6-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNO3/c8-7-4(3-11)6(10(12)13)2-1-5(7)9/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBIRIJLZQIKOAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])C=O)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.